N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide
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Overview
Description
N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide is a synthetic organic compound with the molecular formula C12H12FNO3S This compound is characterized by the presence of a fluoro-substituted thiochromen ring system, which is a sulfur-containing heterocycle
Preparation Methods
The synthesis of N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Ring: The initial step involves the synthesis of the thiochromen ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the prop-2-enamide moiety. This can be achieved by reacting the fluoro-substituted thiochromen intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of thioethers or thiols.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoro group and the thiochromen ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact molecular targets and pathways involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)prop-2-enamide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-containing heterocycle but differs in its substitution pattern and biological activities.
6-Fluoro-3,4-dihydro-2H-benzopyran: This compound has a similar fluoro-substituted ring system but lacks the sulfur atom, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-2-12(15)14-10-5-6-18(16,17)11-4-3-8(13)7-9(10)11/h2-4,7,10H,1,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCPGGRRUEMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCS(=O)(=O)C2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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